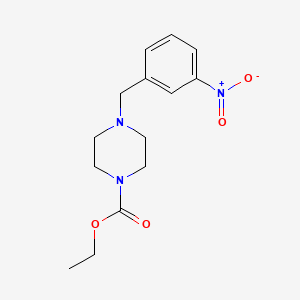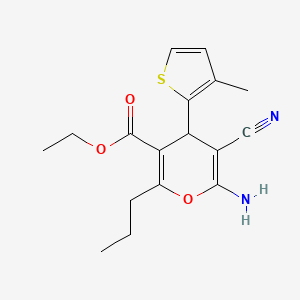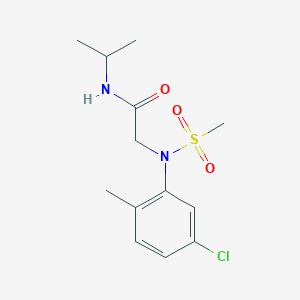![molecular formula C13H11FN2O3S B5139068 N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide, also known as AF-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide-based drugs such as sulfadiazine and sulfamethoxazole.
Mechanism of Action
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes such as CAIX, 5-LOX, and MPO. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide binds to the active site of these enzymes and prevents their activity, leading to a reduction in tumor growth, inflammation, and autoimmune disease.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to have a good safety profile and low toxicity in animal studies. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been well-tolerated in animal models, and no significant adverse effects have been reported.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has several advantages for lab experiments. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide is a synthetic compound that can be easily synthesized in the lab with high yield. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to have a good safety profile and low toxicity in animal studies, making it a suitable candidate for further preclinical studies.
However, one limitation of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide is that it has only been studied in animal models, and its efficacy and safety in humans are not yet known. Further studies are needed to determine the optimal dose and route of administration of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide in humans.
Future Directions
There are several future directions for the study of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide. One area of research is the development of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide as a potential anticancer agent. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to inhibit the activity of CAIX, which is overexpressed in many solid tumors. Further studies are needed to determine the efficacy of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide as a standalone therapy or in combination with chemotherapy.
Another area of research is the development of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide as a potential anti-inflammatory agent. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to inhibit the activity of 5-LOX, which is involved in the synthesis of leukotrienes. Further studies are needed to determine the efficacy of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide in various inflammatory diseases.
Finally, N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Further studies are needed to determine the optimal dose and route of administration of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide in humans and its efficacy in autoimmune diseases.
Conclusion
In conclusion, N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential use in various diseases such as cancer, inflammation, and autoimmune disorders. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes such as CAIX, 5-LOX, and MPO. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has several advantages for lab experiments, including its easy synthesis and good safety profile. However, further studies are needed to determine the optimal dose and route of administration of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide in humans and its efficacy in various diseases.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide. The synthesis of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide is a straightforward process and can be achieved in a few steps with high yield.
Scientific Research Applications
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. Inhibition of CAIX activity has been shown to reduce tumor growth and increase the efficacy of chemotherapy.
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has also been investigated for its anti-inflammatory properties. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide inhibits the activity of the pro-inflammatory enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a role in various inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
In addition, N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to inhibit the activity of myeloperoxidase (MPO), an enzyme that is involved in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
N-(2-fluoro-4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-11-8-10(20(15,18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSIXQKOKWUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-sulfamoylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)

![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)

![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)

![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)

![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)